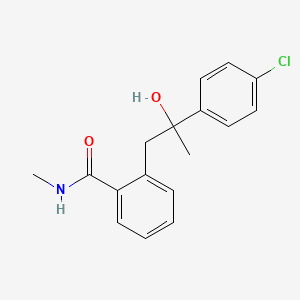
2,3',4,5',6-Pentaphenyl-3,4'-biphenyldiamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,3’,4,5’,6-Pentaphényl-3,4’-biphényldiamine est un composé organique complexe de formule moléculaire C42H32N2 et d'une masse moléculaire de 564,737 g/mol . Ce composé se caractérise par sa structure unique, qui comprend plusieurs groupes phényle liés à un noyau biphényle, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du 2,3’,4,5’,6-Pentaphényl-3,4’-biphényldiamine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau biphényle : Le noyau biphényle peut être synthétisé par une réaction de couplage de Suzuki entre un benzène halogéné et un acide phénylboronique.
Introduction des groupes phényle : Les groupes phényle sont introduits par des réactions d'alkylation de Friedel-Crafts, où le benzène réagit avec un halogénure d'alkyle approprié en présence d'un catalyseur acide de Lewis.
Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des principes similaires, souvent optimisés pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 2,3’,4,5’,6-Pentaphényl-3,4’-biphényldiamine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, entraînant la formation de dérivés aminés réduits.
Applications de la recherche scientifique
Le 2,3’,4,5’,6-Pentaphényl-3,4’-biphényldiamine a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques et de polymères plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le domaine de la recherche sur le cancer.
Mécanisme d'action
Le mécanisme d'action du 2,3’,4,5’,6-Pentaphényl-3,4’-biphényldiamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes phényle jouent un rôle crucial dans la stabilisation des interactions du composé avec ces cibles, facilitant diverses voies biochimiques. Des études détaillées sont nécessaires pour élucider les voies exactes et les cibles moléculaires impliquées .
Applications De Recherche Scientifique
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl groups play a crucial role in stabilizing the compound’s interactions with these targets, facilitating various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Le 2,3’,4,5’,6-Pentaphényl-3,4’-biphényldiamine peut être comparé à d'autres composés similaires, tels que :
- 3,3’-Diméthyl-4,4’,5,5’-tétraméthoxybiphényle
- 2,2’-Diiodo-3,3’-diméthyl-4,4’,5,5’-tétraméthoxybiphényle
- 4,4’-Diméthoxy-3,3’,5,5’-tétraméthylbiphényle
- 3,3’,4,4’,5,5’-Hexaméthoxybiphényle
Ces composés partagent des similitudes structurelles mais diffèrent par leurs groupes fonctionnels et leurs motifs de substitution, ce qui peut affecter considérablement leurs propriétés chimiques et leurs applications .
Propriétés
Numéro CAS |
40252-22-0 |
|---|---|
Formule moléculaire |
C42H32N2 |
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
3-(4-amino-3,5-diphenylphenyl)-2,4,6-triphenylaniline |
InChI |
InChI=1S/C42H32N2/c43-41-36(30-18-8-2-9-19-30)26-34(27-37(41)31-20-10-3-11-21-31)39-35(29-16-6-1-7-17-29)28-38(32-22-12-4-13-23-32)42(44)40(39)33-24-14-5-15-25-33/h1-28H,43-44H2 |
Clé InChI |
YPHFAFSBVQUIFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=C(C(=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)N)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



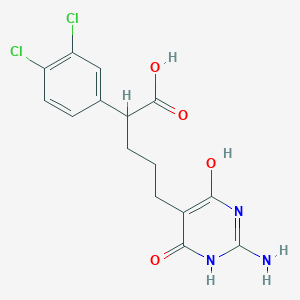
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)


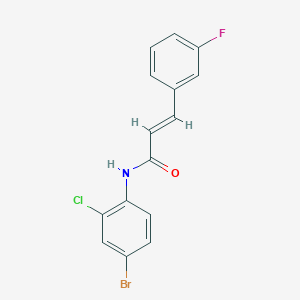
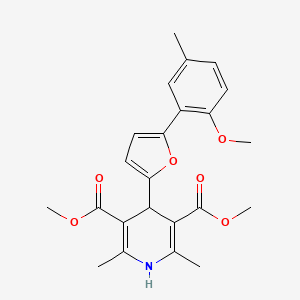

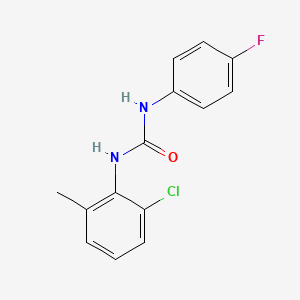


![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)
